(R)-2-(Chloromethyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-(chloromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPBVWIHXLFSE-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Functionalization
The base structure is often derived from pyrrolidine, which undergoes chloromethylation at the 2-position. A typical procedure involves reacting pyrrolidine with chloromethylating agents like chloromethyl ethers or thionyl chloride (SOCl₂) under controlled conditions.
Reaction Conditions :
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Solvent : Dichloromethane or acetonitrile
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Temperature : 0–25°C (to minimize side reactions)
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Catalyst : Lewis acids (e.g., ZnCl₂) may accelerate electrophilic substitution.
Example Protocol :
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Dissolve pyrrolidine (1.0 equiv) in anhydrous dichloromethane.
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Add chloromethyl methyl ether (1.2 equiv) dropwise at 0°C.
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Stir for 12 hours, then quench with aqueous HCl.
Challenges :
-
Regioselectivity : Competing reactions at other ring positions may occur.
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Racemization : Achiral starting materials yield racemic products, necessitating downstream resolution.
Enantioselective Hydrogenation of Pyrroline Precursors
Asymmetric Hydrogenation of 2-Methylpyrroline
Patent WO2008137087A1 describes a scalable route to enantiopure 2-methylpyrrolidine, which can be adapted for chloromethylation.
Key Steps :
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Hydrogenation : 2-Methylpyrroline is hydrogenated using a platinum catalyst (e.g., PtO₂) in ethanol/methanol (2:1 v/v) under H₂ (50 psi).
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Resolution : The racemic 2-methylpyrrolidine is treated with L-tartaric acid to isolate the (R)-enantiomer.
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Chlorination : The (R)-2-methylpyrrolidine undergoes free-radical chlorination using Cl₂ or SOCl₂ to introduce the chloromethyl group.
Optimization Data :
| Parameter | Value | Impact on Yield/ee |
|---|---|---|
| H₂ Pressure | 50 psi | 92% conversion |
| Catalyst Loading | 5% Pt/C | 85% yield |
| Tartaric Acid Ratio | 1:1 (amine:acid) | 98% ee (R) |
Advantages :
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
When direct asymmetric synthesis is impractical, resolving racemic 2-(chloromethyl)pyrrolidine via chiral acids (e.g., tartaric acid) is effective.
Procedure :
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Prepare a racemic mixture of 2-(chloromethyl)pyrrolidine.
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React with L-tartaric acid in ethanol to form diastereomeric salts.
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Recrystallize to isolate the (R)-enantiomer salt.
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Neutralize with NaOH to recover (R)-2-(chloromethyl)pyrrolidine.
Performance Metrics :
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Yield : 60–70% after recrystallization.
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Optical Purity : 95–99% ee.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Direct Chloromethylation | Pyrrolidine | 65–75 | Racemic | Moderate |
| Asymmetric Hydrogenation | 2-Methylpyrroline | 80–85 | 98 | High |
| Resolution | Racemic mixture | 60–70 | 95–99 | Moderate |
Key Insights :
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Asymmetric hydrogenation offers the best balance of yield and enantioselectivity but requires specialized catalysts.
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Resolution is cost-effective for small-scale production but involves multiple steps.
Reaction Optimization and Troubleshooting
Chlorination Side Reactions
Uncontrolled chlorination may lead to overhalogenation. Mitigation strategies include:
Stereochemical Integrity
Racemization during chlorination is minimized by:
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
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Waste Streams : SOCl₂ reactions generate HCl gas, necessitating scrubbers.
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Green Alternatives : Bio-based solvents (e.g., cyclopentyl methyl ether) are under investigation.
Chemical Reactions Analysis
Types of Reactions: ®-2-(Chloromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
®-2-(Chloromethyl)pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of chiral ligands, catalysts, and other complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Chloromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
Substituent Variations: Chloromethyl vs. Chloroethyl
1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1) replaces the chloromethyl group with a chloroethyl chain. Key differences include:
Aromatic Substitutions: Chlorophenyl and Tolyl Derivatives
Compounds like (R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride (CAS 2241594-54-5) and (R)-2-(o-Tolyl)pyrrolidine hydrochloride (CAS 1381929-14-1) feature aromatic substituents:
- Molecular weight :
- Lipophilicity : Aromatic chlorine or methyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Applications : These derivatives are often used in drug discovery targeting central nervous system (CNS) receptors or enzyme inhibitors due to their enhanced binding affinity .
Enantiomeric Comparisons
The (S)-enantiomer of 2-(Chloromethyl)pyrrolidine hydrochloride (CAS 35120-33-3) is commercially available, with pricing at USD 420/1g . Key enantiomer-specific considerations:
- Biological activity : Enantiomers may exhibit divergent pharmacological profiles. For example, (R)-forms could display higher affinity for specific chiral targets.
- Synthetic utility : Enantiopure intermediates are critical for asymmetric synthesis, particularly in producing active pharmaceutical ingredients (APIs) with strict stereochemical requirements.
Data Tables
Table 1: Physicochemical Properties of Selected Pyrrolidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Purity |
|---|---|---|---|---|---|
| (S)-2-(Chloromethyl)pyrrolidine hydrochloride | 35120-33-3 | C₅H₁₀NCl·HCl | 156.05 | Chloromethyl (S) | ≥95% |
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 7250-67-1 | C₆H₁₂ClN·HCl | 133.61 (reported) | Chloroethyl | >95.0% |
| (R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl | 2241594-54-5 | C₁₀H₁₂Cl₃N | 252.57 | 2,3-Dichlorophenyl | 95% |
| (R)-2-(o-Tolyl)pyrrolidine hydrochloride | 1381929-14-1 | C₁₁H₁₆ClN | 197.7 | o-Tolyl | N/A |
Table 2: Pricing and Availability
| Compound Name | Supplier | Pack Size | Price |
|---|---|---|---|
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | Kanto Reagents | 25g | JPY 11,000 |
| (S)-2-(Chloromethyl)pyrrolidine hydrochloride | Aldlab-Chemicals | 1g | USD 420 |
| (R)-2-(o-Tolyl)pyrrolidine hydrochloride | American Elements | Custom | Enquiry-based |
Key Research Findings
- Chloromethyl vs. Chloroethyl : The chloromethyl group’s compact structure facilitates faster alkylation kinetics compared to chloroethyl derivatives, making it preferable for time-sensitive syntheses .
- Aromatic Substitutions : Dichlorophenyl and o-tolyl groups significantly increase molecular weight and lipophilicity, impacting drug bioavailability and metabolic stability .
- Enantiomeric Purity : High enantiomeric purity (≥95%) is achievable for both (R)- and (S)-forms, though synthetic routes may require chiral catalysts or resolution techniques .
Biological Activity
(R)-2-(Chloromethyl)pyrrolidine hydrochloride, a compound with the molecular formula CHClN and CAS number 1260595-52-5, is a chiral pyrrolidine derivative characterized by a chloromethyl group at the second position of the pyrrolidine ring. This structural feature suggests potential biological activity, particularly in medicinal chemistry and drug discovery. This article delves into the biological activity, mechanisms of action, and relevant research findings regarding this compound.
Overview of Biological Activity
The biological activity of this compound primarily stems from its potential interactions with various biological targets, including enzymes and receptors. The presence of the chloromethyl group may enhance its binding affinity to these targets, although specific mechanisms remain largely uncharacterized due to limited direct studies.
Key Properties:
- Molecular Formula : CHClN
- CAS Number : 1260595-52-5
- Chirality : (R) configuration indicates potential enantioselectivity in biological interactions.
While detailed mechanisms for this compound are not fully elucidated, general insights can be drawn from related pyrrolidine compounds. Pyrrolidine derivatives often exhibit diverse biological activities ranging from enzyme inhibition to receptor modulation. The chloromethyl substituent may facilitate interactions that alter enzymatic pathways or receptor signaling.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| (S)-2-(Chloromethyl)pyrrolidine | Chiral pyrrolidine derivative | Opposite enantiomer; potential differences in activity |
| 2-(Chloromethyl)pyridine | Chlorinated pyridine derivative | Different ring structure; varied applications |
| 1-(Chloromethyl)azetidine | Chlorinated azetidine derivative | Smaller ring size; distinct reactivity patterns |
This table highlights how this compound's chiral configuration and specific substituents may influence its reactivity and biological effects compared to its analogs.
Case Studies and Research Findings
Recent studies have explored the broader category of pyrrolidine derivatives, indicating that modifications in their structure can lead to significant variations in biological activity. For example:
- Pyrrolidine Derivatives in Drug Discovery :
-
Enzyme Interaction Studies :
- Interaction studies involving similar compounds have demonstrated their ability to bind selectively to various enzymes, which may be extrapolated to predict the behavior of this compound.
- Anticancer Activity :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-2-(Chloromethyl)pyrrolidine hydrochloride, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, the chloromethyl group can react with nucleophiles like amines or alcohols under polar solvent conditions (e.g., DMF or DMSO) at elevated temperatures. Purification is achieved through recrystallization or column chromatography. Purity assessment requires techniques such as HPLC (for quantitative analysis) and ¹H/¹³C NMR (to confirm structural integrity and enantiomeric purity for the (R)-isomer) .
Q. How is this compound characterized in academic research?
- Methodology : Key characterization methods include:
- Spectroscopy : NMR (to verify the chloromethyl group and pyrrolidine ring configuration), IR (to detect functional groups like C-Cl bonds), and mass spectrometry (for molecular weight confirmation).
- X-ray crystallography : Resolves stereochemical ambiguity in the (R)-configuration.
- Elemental analysis : Validates empirical formula consistency .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : The compound serves as a versatile intermediate:
- Anti-inflammatory agent synthesis : Incorporation into pyrimidine derivatives enhances nitric oxide synthase (iNOS) inhibition .
- Agrochemical development : Structural modifications (e.g., introducing fluorinated or aryl groups) improve pesticidal activity .
- Chiral building block : The (R)-configuration is critical for enantioselective drug synthesis, such as dopamine receptor ligands .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution at the chloromethyl group?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature control : Elevated temperatures (60–80°C) accelerate reactions but may require inert atmospheres to prevent decomposition.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature can steer selectivity toward desired products .
Q. What strategies address discrepancies in reaction yields or byproduct formation during scale-up?
- Methodology :
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., stoichiometry, solvent ratio) identifies critical factors.
- Byproduct analysis : LC-MS or GC-MS detects impurities; computational modeling (DFT) predicts competing pathways.
- Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) enables real-time adjustments .
Q. How does the compound’s stereochemistry influence its biological activity, and how is this evaluated?
- Methodology :
- SAR studies : Compare (R)- and (S)-isomers in assays (e.g., enzyme inhibition, receptor binding).
- Molecular docking : Predicts enantiomer-specific interactions with targets like iNOS or GPCRs.
- In vivo models : Assess pharmacokinetic differences (e.g., metabolic stability, tissue distribution) .
Q. What environmental and safety protocols are critical when handling this compound?
- Methodology :
- Toxicity mitigation : ECHA data indicate aquatic toxicity and respiratory hazards. Use fume hoods, PPE (gloves, goggles), and closed-system reactors.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous disposal.
- Stability testing : Monitor degradation under varying pH and humidity to establish storage guidelines .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s reactivity in cross-coupling reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
